methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate
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Overview
Description
Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is an organic compound with a unique structure characterized by a bromine atom attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate typically involves the bromination of cyclopentane derivatives followed by esterification. One common method includes the bromination of cyclopentane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromocyclopentane-1-carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Hydrolysis: Carried out in aqueous acidic or basic conditions, often at elevated temperatures to accelerate the reaction.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are cyclopentane-1-carboxylic acid and methanol.
Scientific Research Applications
Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the ester group may undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3R)-rel-3-bromocyclopentane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Cyclopentane-1-carboxylic acid derivatives: Compounds with similar cyclopentane ring structures but different functional groups.
Uniqueness
Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and selectivities compared to its stereoisomers and other cyclopentane derivatives.
Properties
IUPAC Name |
methyl (1S,3S)-3-bromocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSTTSIQITBMQ-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H](C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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